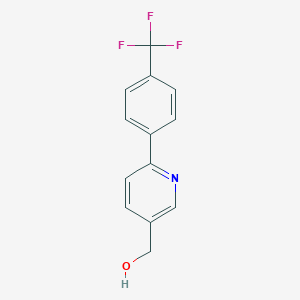

![molecular formula C11H6F3NO2S B114147 2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic Acid CAS No. 144061-16-5](/img/structure/B114147.png)

2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic Acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Trifluoromethylphenyl compounds are a class of organic compounds that contain a trifluoromethyl (-CF3) group attached to a phenyl ring . They are often used in the synthesis of pharmaceuticals and agrochemicals due to their unique physicochemical properties .

Synthesis Analysis

The synthesis of similar compounds often involves the use of trifluoromethylphenyl boronic acids or esters as building blocks . Protodeboronation, a process that removes a boron group from these compounds, is a common step in their synthesis .Molecular Structure Analysis

The molecular structure of trifluoromethylphenyl compounds can be characterized using techniques such as X-ray diffraction . The trifluoromethyl group is electron-withdrawing, which can influence the compound’s overall structure and reactivity .Chemical Reactions Analysis

Trifluoromethylphenyl compounds can undergo various chemical reactions. For example, they can participate in protodeboronation reactions . The specific reactions a compound undergoes can depend on its other functional groups and reaction conditions.Physical And Chemical Properties Analysis

Trifluoromethylphenyl compounds often have unique physicochemical properties due to the presence of the trifluoromethyl group . For example, the trifluoromethyl group is highly electronegative, which can influence the compound’s acidity and reactivity .Aplicaciones Científicas De Investigación

-

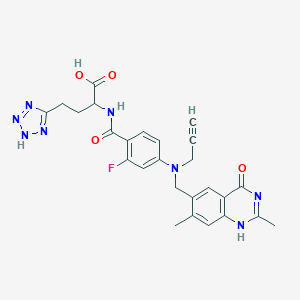

Scientific Field: Biological Pathways of Siderophores

- Application Summary : Siderophores are small molecules known for their high iron binding capacity, essential for all life forms requiring iron . They have diverse classifications and biosynthetic pathways, including siderophores synthesized via nonribosomal peptide synthetase (NRPS) and non-NRPS pathways .

- Methods of Application : The secretion mechanisms of siderophores in microbes and plants, and their role in regulating bioavailable iron levels are explored .

- Results or Outcomes : Siderophores have applications in medicine, agriculture, and environmental sciences. These include biological pest control, disease treatment, ecological pollution remediation, and heavy metal ion removal .

-

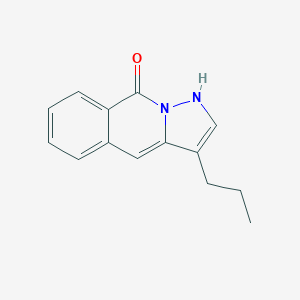

Scientific Field: Transition Metal-Mediated Trifluoromethylation

- Application Summary : Fluorine compounds, including those with trifluoromethyl groups, are abundant in more than 20% of pharmaceutical and agrochemical products. This is due to the enhanced lipophilicity, metabolic stability, and pharmacokinetic properties of organofluorides .

- Methods of Application : The transition metal-mediated construction of C (sp 3, sp 2, and sp)–CF 3 bonds via C–H/X bond functionalization or addition processes in both aliphatic and aromatic hydrocarbons is explored .

- Results or Outcomes : Diversified reagents ranging from radical and electrophilic to nucleophilic trifluoromethylation agents and their respective mechanisms have been further deliberated .

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6F3NO2S/c12-11(13,14)7-3-1-6(2-4-7)9-15-8(5-18-9)10(16)17/h1-5H,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFDUVSSDGPDOLR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC(=CS2)C(=O)O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6F3NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70383392 |

Source

|

| Record name | 2-[4-(Trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70383392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic Acid | |

CAS RN |

144061-16-5 |

Source

|

| Record name | 2-[4-(Trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70383392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-Fluorobenzoyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B114065.png)

![4-methyl-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione](/img/structure/B114089.png)

![Cyclopropanecarboxylic acid, 1-[[(acetylamino)carbonyl]amino]-, methyl ester (9CI)](/img/structure/B114125.png)

![4-[4-(4-But-3-enylcyclohexyl)cyclohexyl]-1,2-difluorobenzene](/img/structure/B114129.png)

![Acetyl 4-[6-(4-acetyloxycarbonylphenoxy)hexoxy]benzoate](/img/structure/B114135.png)

![3-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B114144.png)